molecular formula C9H9ClO2S B3345462 3-Chloro-4-(methylthio)-benzoic acid methyl ester CAS No. 105442-23-7

3-Chloro-4-(methylthio)-benzoic acid methyl ester

Cat. No.: B3345462
CAS No.: 105442-23-7
M. Wt: 216.68 g/mol
InChI Key: RKEOCHLSEHNYMF-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEOCHLSEHNYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

De Novo Synthesis Approaches

De novo synthesis focuses on assembling the target molecule from basic starting materials through a sequence of reactions. The key challenge lies in controlling the regiochemistry of the aromatic substitutions to achieve the specific 1,3,4-substitution pattern.

A common linear strategy involves the sequential introduction of functional groups onto a simpler aromatic precursor. A plausible and efficient pathway commences with 4-(methylthio)benzoic acid, which establishes the carboxy and methylthio groups in the required para relationship.

The synthesis proceeds through two main steps: electrophilic chlorination followed by esterification. The existing methylthio group, being an ortho, para-directing activator, facilitates the introduction of the chlorine atom at the desired position.

Table 1: Linear Synthesis of 3-Chloro-4-(methylthio)-benzoic acid methyl ester

Step Reaction Starting Material Key Reagents Product
1 Electrophilic Aromatic Chlorination 4-(methylthio)benzoic acid Cl₂, Lewis Acid (e.g., FeCl₃) 3-Chloro-4-(methylthio)benzoic acid

This pathway is advantageous because the directing effects of the substituents on the starting material guide the subsequent functionalization, simplifying the control of isomer formation.

Convergent synthesis involves preparing different fragments of the target molecule separately before combining them in a final step. While less common for a relatively small molecule like this, a hypothetical convergent approach could involve a cross-coupling reaction. For instance, two separate aromatic fragments could be synthesized and then joined.

Table 2: Hypothetical Convergent Synthesis Fragments

Fragment Structure Description
Fragment A Aryl halide or boronic acid with chloro and methyl ester groups e.g., Methyl 2-chloro-4-bromobenzoate

In this strategy, the two fragments would be coupled using a transition-metal catalyst (e.g., palladium or copper). This approach could offer flexibility but often involves more complex starting materials and reaction conditions compared to a linear synthesis.

Functional Group Interconversion Methods

These methods focus on modifying a precursor that already contains the core aromatic structure. The key transformations include the formation of the ester and the introduction of the halogen and thioether moieties onto the benzene (B151609) ring.

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 3-chloro-4-(methylthio)benzoic acid. Several standard methods can be employed for this conversion.

Acid-Catalyzed Esterification (Fischer Esterification): This is a classic method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Via Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.comresearchgate.net This intermediate readily reacts with methanol to yield the desired methyl ester. google.com

N-Bromosuccinimide (NBS) Catalysis: A milder, metal-free alternative involves using N-bromosuccinimide as a catalyst for the esterification with methanol under neutral conditions. mdpi.com

Table 3: Comparison of Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Methanol, H₂SO₄ Reflux Cost-effective, simple reagents
Acid Chloride Formation 1. SOCl₂ or PCl₃2. Methanol 1. Varies (e.g., 60°C)2. Room Temperature High yield, works for sterically hindered acids

The precise installation of the chlorine atom and the methylthio group is critical for the synthesis.

Introduction of the Chloro Group: The chlorine atom is typically introduced via an electrophilic aromatic substitution reaction. masterorganicchemistry.com Using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) allows for the substitution onto the aromatic ring. google.com The position of chlorination is dictated by the directing effects of the substituents already present on the ring. libretexts.org For example, chlorination of 4-(methylthio)benzoic acid would be directed to the 3-position, ortho to the activating methylthio group.

Introduction of the Thioether Moiety: The methylthio group can be introduced through several methods. A common approach is the nucleophilic substitution of a suitable leaving group (like a halogen) on the aromatic ring with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). google.comgoogle.com This reaction is particularly effective if the aromatic ring is "activated" by electron-withdrawing groups. An alternative route starts with a substituted chlorobenzonitrile, which reacts with sodium methylmercaptide to form a methylthiobenzonitrile, that can be subsequently hydrolyzed and esterified. google.comgoogle.com

Table 4: Reagents for Functional Group Introduction

Functional Group Reaction Type Common Reagents
Chloro (-Cl) Electrophilic Aromatic Substitution Cl₂/FeCl₃, SO₂Cl₂, N-Chlorosuccinimide (NCS)

The final arrangement of substituents on the benzene ring is determined by the order of the reactions and the electronic properties of the functional groups involved. libretexts.org Each substituent influences the position of subsequent electrophilic substitutions.

Ortho, Para-Directors: These groups direct incoming electrophiles to the positions ortho and para to themselves. The methylthio (-SMe) and chloro (-Cl) groups are both ortho, para-directors. The -SMe group is generally considered an activating group, while the -Cl group is a deactivating group.

Meta-Directors: These groups direct incoming electrophiles to the meta position. The carboxyl (-COOH) and methyl ester (-COOCH₃) groups are deactivating, meta-directors. aiinmr.com

To achieve the desired 3-chloro-4-(methylthio) substitution pattern, the synthesis must be designed to leverage these directing effects. Starting with a para-substituted precursor like 4-(methylthio)benzoic acid is ideal, as the strongly activating and ortho-directing -SMe group will direct the incoming chlorine to the 3-position, overriding the meta-directing influence of the deactivating carboxyl group. Attempting to chlorinate methyl benzoate (B1203000) first would lead primarily to the meta-chloro product, which would not yield the correct isomer. libretexts.org

Table 5: Directing Effects of Relevant Substituents

Substituent Type Directing Effect
-SMe (Methylthio) Activating Ortho, Para
-Cl (Chloro) Deactivating Ortho, Para
-COOH (Carboxyl) Deactivating Meta

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of complex organic molecules, offering pathways that are both efficient and selective. For the synthesis of this compound, both transition metal-catalyzed and organocatalytic methods represent potential strategies for the key bond-forming steps, particularly the formation of the C-S bond.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for the formation of carbon-sulfur bonds. nih.gov The synthesis of aryl thioethers, such as the target molecule, can be effectively achieved through the cross-coupling of an aryl halide with a sulfur-containing nucleophile. nih.gov Catalysts based on palladium, copper, and nickel are commonly employed for these transformations. nih.govnih.gov

A plausible synthetic route to this compound would involve the coupling of a suitable precursor, such as methyl 3-chloro-4-halobenzoate (where halo = I, Br), with a methylthiolating agent like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH). The strong coordination of thiolates to transition metals can sometimes lead to catalyst deactivation, necessitating carefully designed ligands and reaction conditions to achieve high yields. researchgate.net

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, dual catalysis systems, such as combining nickel catalysis with photoredox catalysis, have emerged as a powerful strategy for forming C-C and C-heteroatom bonds under mild conditions. researchgate.net Such methods often exhibit broad functional group tolerance, which would be advantageous for a substrate like this compound that contains multiple reactive sites. researchgate.net

Table 1: Representative Conditions for Transition Metal-Catalyzed C-S Coupling

Component Example System 1 (Palladium-Catalyzed) Example System 2 (Copper-Catalyzed)
Aryl Halide Methyl 3-chloro-4-iodobenzoate Methyl 3-chloro-4-bromobenzoate
Sulfur Source Sodium thiomethoxide Methanethiol (with a base)
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) CuI (Copper(I) iodide)
Ligand Xantphos 1,10-Phenanthroline
Base K₂CO₃ or Cs₂CO₃ K₃PO₄
Solvent Toluene or Dioxane DMF or DMSO

| Temperature | 80-110 °C | 100-130 °C |

This table presents hypothetical but common conditions for C-S cross-coupling reactions applicable to the synthesis of the target molecule.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often avoiding issues of metal toxicity and contamination. Recent research has demonstrated the feasibility of organocatalytic methods for the synthesis of thioethers. nih.govsigmaaldrich.comfigshare.com

A notable development is the use of photochemical organocatalytic protocols. nih.govsigmaaldrich.comfigshare.com For instance, an indole (B1671886) thiolate organocatalyst, when excited by visible light (e.g., 405 nm), can become a potent reducing agent capable of activating typically unreactive aryl chlorides for subsequent reactions. nih.govsigmaaldrich.com In one approach, tetramethylthiourea (B1220291) serves as a sulfur source, intercepting a photochemically generated aryl radical to ultimately form the thioether. nih.govsigmaaldrich.comfigshare.com This thiol-free method operates under mild conditions and could be conceptually applied to the synthesis of this compound from a methyl 3,4-dichlorobenzoate (B1239242) precursor. acs.org

Another strategy involves the use of organic bases as catalysts. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to catalyze the 1,6-conjugate addition of organosulfur reagents to para-quinone methides, leading to the formation of diarylmethyl thioethers. rsc.org While the substrate is different, this demonstrates the principle of using simple organic molecules to facilitate C-S bond formation.

Green Chemistry Principles and Sustainable Synthesis

Solvent Selection and Optimization for Environmentally Benign Processes

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional cross-coupling reactions frequently use polar aprotic solvents like DMF, DMAc, or chlorinated hydrocarbons, which are now considered undesirable due to toxicity and disposal issues. acs.org

There is a significant drive to replace these with more sustainable alternatives. digitellinc.comrsc.org For cross-coupling reactions, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as effective replacements. nsf.gov Studies have shown that solvents like 2-MeTHF can even lead to improved kinetic profiles compared to their more hazardous counterparts. nsf.gov The use of aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts, represents another important avenue for greening synthesis. rsc.org The development of catalyst systems that are soluble and active in these benign solvents is an active area of research. acs.orgacs.org

Table 2: Comparison of Solvents for Chemical Synthesis

Solvent Classification Key Considerations
Toluene Common, Non-polar Petroleum-derived, volatile organic compound (VOC)
DMF (Dimethylformamide) Common, Polar Aprotic High toxicity, under regulatory scrutiny
Dichloromethane Common, Chlorinated Suspected carcinogen, environmental persistence
2-MeTHF Greener Alternative Bio-derived, lower toxicity, good performance
CPME (Cyclopentyl methyl ether) Greener Alternative High boiling point, low peroxide formation, stable

| Water | Greenest | Non-toxic, non-flammable; requires catalyst/substrate solubility |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept introduced by Barry Trost, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. scispace.comscribd.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those that generate stoichiometric byproducts, like substitution or elimination reactions. youtube.com

In the context of synthesizing this compound, a transition metal-catalyzed cross-coupling reaction between methyl 3-chloro-4-halobenzoate and a methylthiolating agent would not be 100% atom-economical due to the formation of a salt byproduct (e.g., sodium halide). However, its efficiency can be maximized by ensuring high reaction yields and catalyst turnover numbers. researchgate.net

Strategies that improve atom economy include the use of catalytic rather than stoichiometric reagents and the development of direct C-H functionalization reactions. researchgate.net A hypothetical C-H thiolation of methyl 3-chlorobenzoate (B1228886) at the 4-position would be a highly atom-economical route, as it would avoid the pre-functionalization of the aromatic ring with a halogen, thus reducing steps and waste. researchgate.net Maximizing both chemical yield and atom economy is a key goal in designing sustainable synthetic pathways. scispace.comresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

After a chemical transformation is complete, the desired product must be separated from unreacted starting materials, catalysts, solvents, and byproducts. A multi-step purification process is typically required to achieve the desired level of purity.

The initial step is often an aqueous work-up. The reaction mixture is transferred to a separatory funnel and mixed with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). The organic layer containing the product is washed with water or aqueous solutions (e.g., saturated sodium bicarbonate to remove acidic impurities, or brine to reduce the solubility of the organic product in the aqueous layer) to remove water-soluble impurities.

The isolated organic layer is then dried using an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. After drying, the drying agent is removed by filtration.

The solvent is subsequently removed, typically under reduced pressure using a rotary evaporator. This leaves the crude product, which may still contain non-volatile impurities.

Final purification is achieved through techniques chosen based on the physical properties of the product.

Recrystallization : If the product is a solid, it can be dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form while impurities remain in the solution.

Distillation : For liquid products that are thermally stable, distillation (often under vacuum to lower the boiling point) can be used to separate the product from impurities with different boiling points.

Column Chromatography : This is a highly versatile technique where the crude product is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase.

Table 3: Common Purification Techniques

Technique Purpose Phase of Product
Liquid-Liquid Extraction Initial separation of product from water-soluble impurities. Liquid (in solution)
Rotary Evaporation Bulk removal of volatile solvent. Solid or Liquid
Recrystallization High-purity isolation of solid compounds. Solid
Distillation Purification of volatile liquids. Liquid

| Column Chromatography | High-resolution separation of complex mixtures. | Solid or Liquid |

Reaction Mechanisms and Transformations of 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

Hydrolytic Stability and Kinetic Analysis of the Ester Linkage

The ester linkage in 3-Chloro-4-(methylthio)-benzoic acid methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-Chloro-4-(methylthio)-benzoic acid and methanol (B129727). The stability of the ester is highly dependent on the pH and temperature of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. This process is reversible and is known as Fischer esterification in the reverse direction. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs via a non-reversible process called saponification. libretexts.orgyoutube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group is then reformed by the elimination of the methoxide (B1231860) ion (⁻OCH₃), a relatively poor leaving group. In the final, rapid step, the acidic carboxylic acid proton is abstracted by the strongly basic methoxide ion, driving the reaction to completion and forming the carboxylate salt. libretexts.org Acidification of the reaction mixture is required to obtain the final carboxylic acid product. youtube.com

The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chloro group at the meta position acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of both acid- and base-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000). Conversely, the methylthio group at the para position is an electron-donating group through resonance, which can slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. The net effect on the kinetics will be a balance of these opposing electronic influences.

Table 1: Representative Kinetic Data for Ester Hydrolysis

ConditionpHTemperature (°C)CatalystRelative Rate Constant (k_rel)
Acidic Hydrolysis1.050HClModerate
Neutral7.050NoneVery Slow
Basic Hydrolysis (Saponification)13.025NaOHFast

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The chloro group attached to the aromatic ring can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of electron-withdrawing groups on the ring. libretexts.orgnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleExpected Product
MethoxideSodium methoxide (NaOCH₃)Methyl 3-methoxy-4-(methylthio)benzoate
AmmoniaAmmonia (NH₃)Methyl 3-amino-4-(methylthio)benzoate
ThiolateSodium thiomethoxide (NaSCH₃)Methyl 3,4-bis(methylthio)benzoate

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. msu.edu The regiochemical outcome of such reactions on a substituted benzene ring is determined by the directing effects of the existing substituents.

The directing effects for the substituents on this compound are as follows:

-COOCH₃ (Methyl Ester): A deactivating group and a meta-director. ma.eduaiinmr.com

-Cl (Chloro): A deactivating group but an ortho, para-director.

-SCH₃ (Methylthio): An activating group and an ortho, para-director.

The available positions for substitution are C-2, C-5, and C-6. The combined influence of the three groups strongly favors substitution at the C-5 position. This position is ortho to the activating methylthio group and meta to the deactivating chloro and methyl ester groups, making it the most nucleophilic site on the ring.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃/H₂SO₄NO₂⁺Methyl 3-chloro-4-(methylthio)-5-nitrobenzoate
BrominationBr₂/FeBr₃Br⁺Methyl 5-bromo-3-chloro-4-(methylthio)benzoate
Friedel-Crafts AcylationCH₃COCl/AlCl₃CH₃CO⁺Methyl 5-acetyl-3-chloro-4-(methylthio)benzoate

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the formation of corresponding sulfoxides and sulfones. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. masterorganicchemistry.com

The oxidation of the thioether occurs in a stepwise manner. A mild oxidizing agent will typically convert the thioether to a sulfoxide (B87167). The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone. masterorganicchemistry.comorganic-chemistry.org The sulfone is generally resistant to further oxidation under typical conditions.

Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂) acs.orgnih.gov

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.org

Sodium hypochlorite (B82951) (NaOCl) nih.gov

Ozone (O₃) masterorganicchemistry.com

The choice of reagent and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org For example, using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, while two or more equivalents will produce the sulfone.

Table 4: Oxidation Products of the Thioether Moiety

Oxidizing AgentEquivalentsTypical Product
m-CPBA1Methyl 3-chloro-4-(methylsulfinyl)benzoate (Sulfoxide)
m-CPBA>2Methyl 3-chloro-4-(methylsulfonyl)benzoate (Sulfone)
H₂O₂1Methyl 3-chloro-4-(methylsulfinyl)benzoate (Sulfoxide)
H₂O₂ (with catalyst)ExcessMethyl 3-chloro-4-(methylsulfonyl)benzoate (Sulfone)

The mechanism of thioether oxidation depends on the oxidant used. When a peroxy acid like m-CPBA is employed, the reaction proceeds through a concerted mechanism. The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxy acid. This results in the transfer of an oxygen atom to the sulfur and the formation of the corresponding carboxylic acid as a byproduct.

In reactions involving reactive oxygen species (ROS) like hydroxyl radicals (•OH), the mechanism can be more complex. The oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals can involve the formation of a sulfur-centered radical cation intermediate. acs.org The reaction rate and mechanism can be significantly influenced by factors such as pH and the presence of other species like molecular oxygen. acs.orgacs.org Kinetic analyses have shown that thioether oxidation by hydrogen peroxide can be very slow under near-physiological conditions, whereas oxidation by hypochlorite is significantly faster. acs.orgnih.gov

Radical Reactions and Photochemical Transformations

The side-chain chlorination of aromatic compounds often proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator. google.com In the case of this compound, the methyl group of the thioether moiety could potentially undergo radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) could lead to the formation of methyl 3-chloro-4-((bromomethyl)thio)benzoate.

Photochemical transformations of this molecule could involve various pathways. The aromatic ring system can absorb UV light, leading to excited states that may undergo reactions such as photo-oxidation or cleavage of the substituent groups. The presence of the thioether group could also lead to photo-oxidation, potentially forming sulfoxides. researchgate.net The specific products and efficiencies of such photochemical reactions would be highly dependent on the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers.

Table 5: Potential Radical and Photochemical Reactions

Reaction TypeReagents/ConditionsPotential Transformation
Radical BrominationNBS, AIBN, CCl₄, heatBromination of the thioether's methyl group
Photochemical OxidationUV light, O₂, sensitizerOxidation of the thioether to sulfoxide

Thermolytic Pathways and Decomposition Mechanisms

For a molecule with the structure of this compound, potential thermolytic degradation could be initiated at several points:

Cleavage of the Ester Group: The C-O bonds within the methyl ester group could cleave, potentially leading to decarboxylation or the formation of radical species. Studies on other methyl esters have shown that decomposition can yield a complex mixture of smaller molecules. researchgate.net

Carbon-Sulfur Bond Scission: The bond between the aromatic ring and the sulfur atom of the methylthio group could break, generating aryl and methylthio radicals.

Carbon-Chlorine Bond Homolysis: The carbon-chlorine bond could undergo homolytic cleavage to produce an aryl radical and a chlorine radical.

The ultimate decomposition products would likely be a complex mixture of smaller volatile compounds, char, and potentially sulfur- and chlorine-containing gases, depending on the specific conditions such as temperature, pressure, and the presence of other reactive species. Without specific experimental data, any proposed pathway remains speculative.

Table 1: Potential Initial Bond Cleavage Sites in this compound under Thermolytic Conditions

Bond TypePotential Initial Cleavage Products (Radicals)
Ar-COOCH₃Aryl radical + •COOCH₃
ArO-CH₃Aryl carboxylate radical + •CH₃
Ar-SAryl radical + •SCH₃
S-CH₃Arylthio radical + •CH₃
Ar-ClAryl radical + •Cl

Note: This table is hypothetical and based on general chemical principles, not on specific experimental data for this compound.

Investigation of Reaction Intermediates and Transition States

There is a lack of specific studies investigating the reaction intermediates and transition states involved in the thermolytic decomposition of this compound. The characterization of such transient species typically requires advanced analytical techniques, such as flash vacuum pyrolysis coupled with mass spectrometry or matrix isolation spectroscopy, and computational chemistry studies.

Computational studies, using methods like density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures and energies of intermediates and transition states. nih.gov For a related reaction, the aminolysis of methyl benzoate, computational methods have been used to explore possible mechanistic pathways and the role of catalysts. nih.gov A similar computational investigation for this compound could, in principle, map out the potential energy surface for its thermal decomposition, identify the most likely intermediates (such as various radical species), and calculate the activation energies for different decomposition pathways by locating the corresponding transition states. However, such a study for this specific molecule does not appear to be available in the current body of scientific literature.

Computational and Theoretical Investigations of 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into the electron distribution and energy levels within the molecule.

Molecular Geometry Optimization and Conformational Analysis

Before analyzing its properties, the most stable three-dimensional structure of 3-Chloro-4-(methylthio)-benzoic acid methyl ester must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. This computational step yields crucial information on bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential, particularly concerning the rotation around the C-S and C-C single bonds connecting the methylthio and methyl ester groups to the benzene (B151609) ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped out to identify the global minimum energy conformer, which is the most populated and stable form of the molecule under normal conditions.

Table 1: Predicted Geometrical Parameters (Illustrative) This table is for illustrative purposes to show the type of data generated from geometry optimization. Actual values require specific calculations.

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-S Bond Length ~1.77 Å
S-CH₃ Bond Length ~1.81 Å
C=O Bond Length ~1.21 Å
C-O Bond Length ~1.35 Å
C-C-C Bond Angle (ring) ~120°
O=C-O Bond Angle ~125°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors would quantify the reactivity of this compound, predicting how it might interact with other chemical species.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when compared to experimental data, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching of the C=O bond in the ester group or the C-Cl and C-S bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information about the molecule's chromophores.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential might be found around the hydrogen atoms. This analysis is crucial for predicting non-covalent interactions and reactive sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

While specific QSAR/QSPR studies for this compound are not prominent, this methodology is widely used for series of similar compounds. mdpi.com In a QSAR study, various calculated molecular descriptors (like those from DFT) would be correlated with a measured biological activity (e.g., enzyme inhibition, cytotoxicity) across a range of related molecules. The goal is to build a statistical model that can predict the activity of new, unsynthesized compounds. A QSPR study follows the same principle but correlates the descriptors with a physical property (e.g., boiling point, solubility). Such studies would be valuable in guiding the design of analogs of this compound with enhanced properties.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the presence of a solvent. By performing calculations with different solvent models (e.g., water, ethanol, DMSO), it is possible to predict how properties like conformational stability, HOMO-LUMO gap, and reactivity descriptors change in different media. This is crucial for understanding the molecule's behavior in realistic chemical or biological systems.

Spectroscopic Characterization Methodologies for 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 3-Chloro-4-(methylthio)-benzoic acid methyl ester is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chloro group is electron-withdrawing and de-shielding, while the methylthio and methyl ester groups also exert de-shielding effects.

The aromatic region is expected to show three signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. The proton at position 2 will likely appear as a doublet, split by the proton at position 6. The proton at position 6 is expected to be a doublet of doublets, split by the protons at positions 2 and 5. The proton at position 5 should appear as a doublet, split by the proton at position 6.

The methyl group of the methylthio substituent is anticipated to produce a singlet in the upfield region of the spectrum. Similarly, the methyl group of the methyl ester will also appear as a singlet, typically at a slightly higher chemical shift than the methylthio group.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-27.8 - 8.0d~2
H-57.2 - 7.4d~8
H-67.6 - 7.8dd~8, ~2
-SCH₃2.4 - 2.6s-
-COOCH₃3.8 - 4.0s-

Note: Predicted values are based on analogous compounds and substituent effects.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is predicted to show nine distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for each of the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the chloro group and the carbon bearing the methylthio group will have their chemical shifts significantly affected. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O165 - 167
C-1130 - 132
C-2129 - 131
C-3133 - 135
C-4140 - 142
C-5125 - 127
C-6127 - 129
-SCH₃15 - 17
-COOCH₃52 - 54

Note: Predicted values are based on analogous compounds and substituent effects.

To confirm the assignments from 1D NMR spectra and to further elucidate the structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, cross-peaks would be expected between the aromatic protons at positions 5 and 6, and between positions 2 and 6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the signals for the C-2/H-2, C-5/H-5, and C-6/H-6 pairs, as well as the methyl carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as the aromatic carbon C-1. The protons of the methylthio group should show a correlation to the aromatic carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. nanalysis.comlibretexts.org This would be particularly useful to confirm the substitution pattern. For instance, a NOE would be expected between the methyl ester protons and the aromatic proton at position 2, and between the methylthio protons and the aromatic proton at position 5. nanalysis.comlibretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption due to the C=O stretching of the ester group is predicted in the range of 1720-1740 cm⁻¹. brainly.commasterorganicchemistry.com The C-O stretching vibrations of the ester group will likely appear as two bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. brainly.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretch will likely be observed in the fingerprint region, around 700-800 cm⁻¹. The C-S stretching vibration of the methylthio group is typically weaker and can be found in the 600-800 cm⁻¹ range. researchgate.netactachemscand.org

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring and the C-S bond. nih.govnih.govacs.orgfigshare.comacs.org

Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (ester)1720 - 1740 (strong)1720 - 1740 (weak)
C-O (ester)1250 - 1300, 1100 - 1150 (strong)1250 - 1300, 1100 - 1150 (moderate)
C=C (aromatic)1450 - 1600 (moderate)1450 - 1600 (strong)
C-Cl700 - 800 (moderate)700 - 800 (strong)
C-S600 - 800 (weak)600 - 800 (moderate)

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

In Electron Ionization Mass Spectrometry (EI-MS) , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be indicative of the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to form a benzoyl cation, and the loss of the entire methoxycarbonyl group (-COOCH₃). acs.orgdocbrown.infochegg.comchemicalbook.compharmacy180.com The presence of the chloro and methylthio substituents will also influence the fragmentation. Cleavage of the methyl group from the methylthio substituent is also a likely fragmentation pathway.

Predicted EI-MS Fragmentation

m/z Predicted Fragment
216/218[M]⁺˙
185/187[M - OCH₃]⁺
157/159[M - COOCH₃]⁺
201/203[M - CH₃]⁺
77[C₆H₅]⁺

Note: m/z values are for the ³⁵Cl isotope.

Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This would be useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and studying its fragmentation patterns. In a typical ESI-MS analysis of this compound (molar mass: 230.70 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 231.7. Adducts with other ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be detected.

However, no specific experimental ESI-MS data, including spectra, observed ions, or fragmentation patterns for this compound, could be located in the reviewed literature. Therefore, a data table for its ESI-MS characterization cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. The absorption maxima (λmax) provide information about the conjugated systems within the compound. For this compound, the benzene ring, carbonyl group, and sulfur atom would influence its absorption spectrum.

Despite the utility of this technique for characterizing aromatic esters, no published UV-Vis absorption spectra or specific λmax values for this compound in any given solvent were found in the search results. Consequently, a data table of its UV-Vis spectroscopic properties cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and crystal packing. For this compound, this technique would reveal the spatial relationship between the chloro, methylthio, and methyl ester substituents on the benzene ring.

A thorough search for crystallographic data did not yield any results indicating that the single-crystal X-ray structure of this compound has been determined or deposited in crystallographic databases. As such, no information on its crystal system, space group, or unit cell dimensions is available, and a data table cannot be constructed.

Applications of 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Organic Molecules

The reactivity of 3-Chloro-4-(methylthio)-benzoic acid methyl ester allows it to serve as a versatile building block for a range of organic molecules. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or hydrazides, which are precursors for further synthetic transformations. The aromatic ring itself can undergo further substitution reactions, while the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, offering additional pathways for derivatization.

While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, its structure is amenable to established synthetic routes for forming various heterocyclic rings. Benzoic acid derivatives and their esters are common starting materials for synthesizing heterocycles like pyrazoles, thiazoles, and oxadiazoles. rsc.orgresearchgate.netnih.gov

One potential pathway involves the conversion of the methyl ester to an acid hydrazide. This intermediate can then be reacted with various reagents to form different five-membered rings. For instance, reaction with carbon disulfide can yield 1,3,4-oxadiazole (B1194373) derivatives, a common scaffold in medicinal chemistry. epstem.net Another general method involves the reaction of esters with hydrazine (B178648) hydrate (B1144303) to synthesize pyrazole (B372694) derivatives, which are known for their broad range of biological activities. rsc.orguobaghdad.edu.iq

Similarly, the corresponding carboxylic acid (obtained by hydrolysis of the ester) could be reacted with thiosemicarbazide (B42300) to produce 2-amino-1,3,4-thiadiazoles, a class of compounds investigated for various therapeutic properties. nih.gov The Hantzsch reaction, a classic method for thiazole (B1198619) synthesis, utilizes α-halocarbonyl compounds and thioamides, showcasing another potential, albeit indirect, route where derivatives of the title compound could be employed. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound Derivatives

Starting Derivative Key Reagent Resulting Heterocyclic Core
Acid Hydrazide Carbon Disulfide 1,3,4-Oxadiazole
Methyl Ester / Acid Hydrazide Hydrazine Hydrate Pyrazole

This table is based on general synthetic methodologies for benzoic acid derivatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Carboxylic acids and their derivatives are frequently used in prominent MCRs like the Ugi and Passerini reactions. researchgate.netbeilstein-journals.org These reactions are powerful tools for generating molecular diversity and are applied in fields ranging from drug discovery to polymer science. researchgate.net

While direct participation of this compound in a documented MCR is not readily found, its parent carboxylic acid is a suitable candidate for such transformations. For example, the Ugi four-component reaction typically involves a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a di-amide derivative. The unique substitution pattern of 3-Chloro-4-(methylthio)-benzoic acid would thus be incorporated into the final complex molecule, allowing for the rapid assembly of a library of complex structures based on this scaffold.

Development of Analogues and Derivatives with Modified Properties

The synthesis of analogues and derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. By altering the substitution pattern on the aromatic ring or modifying the functional groups, chemists can modulate factors like reactivity, solubility, and biological activity.

Research has led to the synthesis of structurally related compounds, demonstrating the chemical tractability of this molecular framework. The existence of these analogues underscores the interest in exploring the structure-activity relationships of this class of compounds.

Table 2: Comparison of this compound and a Known Analogue

Compound Name Molecular Formula Structural Difference from Target Compound
This compound C₉H₉ClO₂S -

The addition of a methyl group at the 2-position, as seen in the analogue, would sterically hinder the adjacent carboxylic acid and methylthio groups, potentially influencing reaction rates and conformational preferences. Such modifications are crucial in fields like drug design and materials science, where precise molecular architecture dictates function.

Role in the Synthesis of Agrochemical Intermediates (excluding specific product claims)

Substituted benzoic acids and their derivatives are foundational intermediates in the agrochemical industry. google.com The presence of a thioether and a chlorine atom on the benzene (B151609) ring are features found in various active agrochemical compounds. Methylthiobenzoic acid, in particular, has been identified as an important organic synthesis intermediate used in the preparation of pesticides. google.com The synthetic utility of this class of compounds lies in their ability to be elaborated into more complex structures that can interact with biological targets in pests and weeds. The functional groups on this compound provide handles for constructing the toxophores required for biological activity.

Application in Material Science Precursors (if applicable, e.g., monomers for polymers)

Benzoic acid and its esters are utilized in polymer science, primarily as chain-terminating agents or "end-caps" that control molecular weight and enhance the properties of polymers like polyesters. justlonghealth.comresearchgate.net By reacting with the growing polymer chain, a benzoic acid derivative can cap the end, preventing further polymerization and influencing the final characteristics of the material. researchgate.net

For example, benzoic acid is used as an end-capping agent in the synthesis of poly(ester-imide-ether) block copolymers, where its incorporation has been shown to improve the breaking strength, elastic recovery, and thermal stability of the resulting fibers. researchgate.net Similarly, esters of benzoic acid are used to end-cap polyester (B1180765) plasticizers, which can serve as alternatives to traditional phthalates in applications such as sealants and vinyl compositions. googleapis.com Given these established roles, this compound could potentially be employed in a similar fashion. Its specific substituents (chloro and methylthio groups) would impart unique properties, such as altered polarity, flame retardancy, or refractive index, to the final polymer.

Mechanistic Biological Investigations of 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester and Its Derivatives

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of 3-Chloro-4-(methylthio)-benzoic acid methyl ester have been evaluated for their ability to modulate the activity of various enzymes. Studies have primarily focused on inhibition, with research demonstrating that structural analogs can act as potent inhibitors for key enzymes involved in disease pathways.

For instance, derivatives of 3-(adenosylthio)benzoic acid have been identified as inhibitors of the SARS-CoV-2 Nsp14 methyltransferase, an enzyme crucial for viral RNA translation. The introduction of a chlorine atom to the benzoic acid ring significantly modulates the inhibitory potency of these compounds. A chloro substituent at the 2-position of the benzoic acid resulted in an eight-fold increase in potency compared to the unsubstituted parent compound. nih.gov Conversely, placing the chlorine at the 4-position led to an eight-fold reduction in potency, highlighting the critical role of substituent placement in enzyme-inhibitor interactions. nih.gov

In other studies, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester were synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Certain thioester-containing benzoate derivatives, isolated from the deep-sea fungus Talaromyces indigoticus, have also shown significant inhibitory activity against α-glucosidase. One such compound demonstrated a strong inhibitory effect with an IC₅₀ value of 5.4 µM. semanticscholar.org These findings underscore the potential of the chloro- and thio-substituted benzoic acid scaffold as a foundation for developing targeted enzyme inhibitors.

Compound ClassTarget EnzymeKey FindingsIC₅₀ Values
3-(Adenosylthio)benzoic Acid DerivativesSARS-CoV-2 Nsp14 Methyltransferase2-Chloro substitution increased potency 8-fold; 4-Chloro substitution decreased potency 8-fold. nih.govData dependent on specific derivative
4-Amino-3-chloro benzoate ester derivativesEGFR Tyrosine KinaseHydrazine-1-carbothioamide derivatives showed potent inhibition. nih.govNot specified
Thioester-containing Benzoate Derivativesα-GlucosidaseCompound 2 showed the most significant inhibitory effect. semanticscholar.org5.4 µM semanticscholar.org

Receptor Binding and Ligand-Target Interaction Profiling

The interaction between this compound derivatives and biological receptors has been characterized through various binding assays. These studies are crucial for understanding the molecular basis of the compounds' activity and selectivity. Research on structurally related compounds has shown that the benzoic acid moiety is often a key feature for optimal binding to target proteins. acs.org

For example, structure-activity relationship (SAR) studies of trisubstituted isoxazoles identified them as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for autoimmune diseases. acs.org In these studies, a C-4 benzoic acid group on the core structure was found to be an optimal feature for potent inverse agonist activity. acs.orgdundee.ac.uk The binding is stabilized by interactions within the allosteric binding site of the receptor's ligand-binding domain. acs.org

Furthermore, the binding of methyl benzoate derivatives to the model transport protein, bovine serum albumin (BSA), has been investigated using spectroscopic techniques. These studies revealed that the derivatives form stable 1:1 complexes with BSA, with binding constants in the order of 10⁴ M⁻¹. The primary forces driving this interaction were identified as hydrogen bonding. nih.gov This indicates a strong binding affinity of benzoate derivatives to protein targets. nih.gov

Compound/Derivative ClassTarget Receptor/ProteinBinding Affinity (K)Key Interaction Type
Trisubstituted Isoxazoles with Benzoic Acid MoietyRORγt (allosteric site)Sub-micromolar potency reported for lead compounds. dundee.ac.ukAllosteric binding acs.org
Methyl o-methoxy p-methylaminobenzoateBovine Serum Albumin (BSA)~1.9 x 10⁴ M⁻¹ (ground state) nih.govHydrogen bonding nih.gov
Methyl o-hydroxy p-methylaminobenzoateBovine Serum Albumin (BSA)~2.3 x 10⁴ M⁻¹ (ground state) nih.govHydrogen bonding nih.gov

Cellular Pathway Modulation in Model Biological Systems (e.g., cell lines)

Investigations using model cell lines have demonstrated that derivatives of this compound can modulate critical cellular pathways, particularly those involved in cell survival and proliferation.

New derivatives of 4-amino-3-chloro benzoate ester have been shown to possess anti-proliferative properties against various cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), and HCT-116 (colon carcinoma). nih.gov Mechanistic studies revealed that a lead compound from this series targets EGFR, leading to the activation of caspase 3 and caspase 8. This activation subsequently induces the extrinsic apoptotic pathway, leading to programmed cell death in cancer cells. nih.gov

Similarly, a series of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives displayed cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 cells. nih.gov The most active compounds were found to induce apoptosis, which was confirmed by observations of decreased mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov

Derivative ClassModel Cell LinesModulated PathwayObserved Effect
4-Amino-3-chloro benzoate ester derivativesA549, HepG2, HCT-116 nih.govExtrinsic Apoptosis PathwayCytotoxicity via activation of caspase 3 and caspase 8. nih.gov
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivativesMCF-7, HeLa, HCT-116 nih.govIntrinsic Apoptosis PathwayInduced apoptosis, decreased mitochondrial membrane potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

SAR studies are fundamental to understanding how specific structural features of this compound and its derivatives influence their biological activity. Research has consistently shown that the type and position of substituents on the benzoic acid ring are critical determinants of molecular interactions and potency.

In the development of SARS-CoV-2 Nsp14 methyltransferase inhibitors, the position of the chlorine atom on the 3-(adenosylthio)benzoic acid scaffold was paramount. A chlorine at the 2-position enhanced inhibitory activity eight-fold, whereas a 4-chloro substitution diminished it by the same factor, demonstrating a sharp SAR. nih.gov

Similarly, in a review of YC-1, an indazole derivative, substitutions on the benzyl (B1604629) group were explored. Only fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. Substitutions at the meta or para positions significantly reduced this activity, indicating that steric and electronic effects close to the core structure are vital for the compound's function. nih.gov

Core ScaffoldStructural ModificationImpact on ActivityReference
3-(Adenosylthio)benzoic AcidChlorine at 2-position8-fold increase in potency nih.gov nih.gov
3-(Adenosylthio)benzoic AcidChlorine at 4-position8-fold decrease in potency nih.gov nih.gov
YC-1 (Indazole derivative)Fluoro/Cyano at ortho position of benzyl ringEnhanced inhibitory activity nih.gov nih.gov
YC-1 (Indazole derivative)Substitution at meta or para positionReduced inhibitory activity nih.gov nih.gov

In Silico Molecular Docking and Dynamics Simulations for Protein Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided atomic-level insights into how these compounds interact with their protein targets. grafiati.com These techniques are instrumental in predicting binding modes, estimating binding affinities, and understanding the stability of protein-ligand complexes. grafiati.comajgreenchem.com

For example, in silico docking studies were employed to investigate the binding patterns of novel 4-amino-3-chloro benzoate ester derivatives with the EGFR tyrosine kinase. These studies helped rationalize the observed biological activity and guided the selection of the most promising candidates for further testing. nih.gov

In another study, molecular docking and MD simulations were used to analyze the interaction between four sulfathiazole (B1682510) derivatives and a protein from Methicillin-Resistant Staphylococcus aureus (MRSA). The docking studies revealed favorable binding scores, ranging from -7.50 to -8.16 kcal/mol. ajgreenchem.com MD simulations further confirmed the stability of the protein-ligand complexes, identifying key interactions such as hydrogen bonding and hydrophobic interactions with specific amino acid residues in the binding pocket. ajgreenchem.com These computational approaches are invaluable for elucidating interaction mechanisms and guiding the rational design of more potent derivatives. grafiati.com

Compound ClassProtein TargetMethodologyKey Findings
4-Amino-3-chloro benzoate ester derivativesEGFR Tyrosine KinaseMolecular Docking nih.govPredicted favorable binding patterns, guiding synthesis. nih.gov
Trisubstituted IsoxazolesRORγtMolecular Docking acs.orgGuided SAR studies by docking a virtual library into the allosteric site. dundee.ac.uk
Sulfathiazole derivativesMRSA Protein (PBP2a)Molecular Docking & MD Simulation ajgreenchem.comGood docking scores (-7.51 kcal/mol); stable complexes confirmed by MD. ajgreenchem.com

Mechanistic Studies of Antimicrobial Activity in Model Organisms

Derivatives of the core compound have demonstrated notable antimicrobial activity, and mechanistic studies have begun to uncover how they exert these effects on model organisms. The mechanisms appear to be diverse, ranging from enzyme inhibition to disruption of cellular structures.

One proposed mechanism involves the inhibition of FtsZ, a protein essential for bacterial cell division. A series of novel quinolinium derivatives were found to possess strong antibacterial activity against several strains, including MRSA and VRE. nih.govnih.gov Biological assays suggested that these compounds disrupt the GTPase activity and the dynamic assembly of FtsZ, thereby inhibiting cell division and leading to bacterial cell death. nih.gov

Other studies point towards mechanisms involving membrane damage. The antimicrobial activity of various phenol (B47542) and benzoic acid derivatives has been attributed to their ability to damage the plasma membrane, which leads to enzyme inactivation and protein denaturation. researchgate.net Similarly, certain amino acid-based surfactants are thought to interact directly with bacterial cell membranes through a combination of electrostatic and hydrophobic forces, causing cell lysis. biointerfaceresearch.com Evaluation of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives showed moderate activity against Gram-positive bacteria and Candida albicans, with minimum inhibitory concentrations (MIC) often around 125 µg/mL. mdpi.com

Derivative ClassModel Organism(s)Proposed Mechanism of ActionMIC Values (if available)
Quinolinium derivativesMRSA, VRE, NDM-1 E. coli nih.govInhibition of FtsZ protein assembly and GTPase activity. nih.govnih.govLower than methicillin (B1676495) and vancomycin (B549263) for lead compounds. nih.gov
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativesS. aureus, B. subtilis, C. albicans mdpi.comNot fully elucidated, potential membrane interaction or enzyme inhibition.125 µg/mL against S. aureus and B. subtilis. mdpi.com
Phenol/Benzoic Acid DerivativesGeneral BacteriaDamage to plasma membrane, enzyme inactivation, protein denaturation. researchgate.netVaries by compound

Environmental Fate and Degradation Studies of 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

Photodegradation Pathways and Kinetics

There is currently no available scientific literature detailing the photodegradation pathways or kinetics of 3-Chloro-4-(methylthio)-benzoic acid methyl ester. Studies on the photolytic behavior of this specific compound, which would identify the transformation products, the rate of degradation under various light conditions (e.g., UV, sunlight), and the influence of environmental factors such as pH and the presence of photosensitizers, have not been published.

Biodegradation Mechanisms in Various Environmental Matrices (e.g., soil, water)

No peer-reviewed studies on the biodegradation of this compound in environmental matrices such as soil or water were found. Research on the microbial degradation of chlorobenzoic acids, in general, has shown that microorganisms can utilize them as a carbon source, often initiating degradation through dioxygenase enzymes. eurochlor.org The presence of both a chloro and a methylthio group on the benzene (B151609) ring would likely influence the susceptibility of this compound to microbial attack, but without specific studies, its biodegradability and the responsible microorganisms remain unknown.

Identification and Characterization of Environmental Metabolites

As there are no studies on the photodegradation or biodegradation of this compound, there is no information available on its environmental metabolites. The identification and characterization of metabolites are crucial for a comprehensive environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.

Assessment of Environmental Persistence and Mobility

There is a lack of data regarding the environmental persistence (e.g., half-life in soil and water) and mobility (e.g., soil adsorption/desorption coefficients) of this compound. The persistence and mobility of a chemical in the environment are influenced by its chemical structure and the properties of the environmental matrix. For instance, studies on 4-chlorobenzoic acid, a related compound, have shown it to be very mobile in various soil types. epa.gov However, the presence and position of the methylthio group and the methyl ester in the target compound would significantly alter its physicochemical properties and, consequently, its environmental behavior.

Data Tables

Due to the absence of research findings, no data tables can be generated for the photodegradation, biodegradation, environmental metabolites, or persistence and mobility of this compound.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Methylthio Benzoic Acid Methyl Ester

Exploration of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 3-Chloro-4-(methylthio)-benzoic acid methyl ester. While traditional multi-step syntheses exist, emerging strategies could offer substantial improvements.

Key Research Targets:

C-H Activation/Functionalization: Direct, late-stage C-H functionalization of simpler, readily available precursors could provide a more atom-economical route. Research into regioselective chlorination and methylthiolation of substituted benzoic acid methyl esters is a promising avenue.

One-Pot Syntheses: Designing tandem or domino reaction sequences that combine multiple transformations into a single operation would significantly improve efficiency by reducing intermediate isolation and purification steps. A potential one-pot process could involve the sequential chlorination, methylthiolation, and esterification of a suitable benzoic acid precursor.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates and improve yields is a well-established technique that could be further optimized for the synthesis of this compound, potentially reducing reaction times from hours to minutes.

Synthetic Strategy Potential Advantages Research Focus
C-H ActivationReduced step count, less pre-functionalizationCatalyst development, regioselectivity control
One-Pot SynthesisHigher efficiency, less wasteReaction compatibility, catalyst sequencing
Microwave-AssistedFaster reaction times, higher yieldsOptimization of power, temperature, and time

Development of Advanced Catalytic Systems for Specific Transformations

The functional groups of this compound are amenable to a variety of chemical transformations. Future research will focus on developing advanced catalytic systems to control the selectivity and efficiency of these reactions.

Selective Oxidation of the Thioether: The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the molecule's electronic properties and biological activity. Developing chemoselective catalysts that can perform this oxidation without affecting other parts of the molecule is a key research goal.

Cross-Coupling Reactions: The chloro group provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Research into novel palladium, nickel, or copper catalysts could enable more challenging couplings and improve reaction conditions.

Asymmetric Catalysis: For derivatives with potential chiral centers, the development of asymmetric catalysts to control stereochemistry will be crucial for applications in pharmaceuticals and agrochemicals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org

Continuous Flow Synthesis: Developing a continuous flow process for this compound would allow for safer handling of potentially hazardous reagents and intermediates, precise control over reaction parameters like temperature and residence time, and higher throughput. researchgate.netacs.org Studies on the alkylation of substituted benzoic acids in continuous flow microreactors have demonstrated the feasibility of such approaches. acs.org

Automated Synthesis and Optimization: Integrating flow reactors with automated platforms and machine learning algorithms can accelerate reaction optimization and library synthesis. researchgate.netmit.edu These systems can autonomously vary reaction conditions to find optimal yields and purities, and then use this information to synthesize a diverse range of derivatives for screening. chimia.ch This approach combines automated synthesis with generative deep learning models to expedite the design of new molecules. chimia.ch

Application in Advanced Materials Research and Functional Polymers

The unique combination of functional groups in this compound makes it an interesting building block for new materials.

Functional Polymers: The molecule can be functionalized and polymerized to create polymers with specific properties. For instance, the thioether group can impart redox activity or metal-binding capabilities, making the resulting polymers suitable for applications in sensors, catalysts, or electronic materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): After hydrolysis of the ester to a carboxylic acid, the resulting ligand could be used to construct coordination polymers or MOFs. The chloro and methylthio groups could then be used for post-synthetic modification to tune the properties of the final material.

Deeper Mechanistic Biological Studies for Target Validation

While the biological activity of this specific ester is not extensively documented, its structural motifs are present in biologically active compounds. The thioether group, for example, is found in various pharmaceuticals and bioactive molecules. researchgate.netresearchgate.net

Target Identification and Validation: Future research should involve screening this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications. If activity is found, in-depth mechanistic studies will be necessary to understand how these molecules interact with their biological targets at a molecular level. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues will be crucial to establish clear SAR. nih.gov This involves systematically modifying each part of the molecule (the chloro substituent, the methylthio group, and the ester) to understand its contribution to the biological activity. For instance, replacing the thioether with a sulfoxide or sulfone, or changing the position of the substituents, could have a significant impact on potency and selectivity. acs.orgnih.gov

Research Area Objective Methodology
Target IdentificationDiscover potential therapeutic usesHigh-throughput screening, phenotypic assays
Mechanistic StudiesUnderstand the mode of actionBiochemical assays, structural biology (X-ray, NMR)
SAR ExplorationOptimize potency and selectivitySynthesis of analogues, in vitro and in vivo testing

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Computational chemistry and machine learning are becoming indispensable tools in chemical research. digitellinc.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity or physical properties. iomcworld.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. iomcworld.comresearchgate.net

Molecular Docking and Simulation: For derivatives with a known biological target, molecular docking and molecular dynamics simulations can provide insights into the binding mode and interactions with the target protein. This information can guide the rational design of more potent and selective inhibitors.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery process. acs.org

Investigation into Sustainable and Circular Economy Approaches for its Production and Use

Adopting principles of green chemistry and the circular economy is essential for the future of the chemical industry. dkshdiscover.comkochmodular.comsitra.fi

Use of Bio-based Feedstocks: Research into synthesizing the aromatic core from renewable, bio-based sources instead of petroleum-based feedstocks would significantly improve the sustainability of its production. renewablematter.eu

Green Solvents and Catalysts: Future synthetic routes should prioritize the use of greener solvents (e.g., water, supercritical CO2, bio-derived solvents) and recyclable catalysts (e.g., immobilized enzymes, heterogeneous catalysts) to minimize environmental impact. researchgate.net

Circular Lifecycle Design: Investigating the lifecycle of products derived from this compound is crucial. This includes designing for degradability or recyclability, and exploring methods to recover and reuse the compound or its degradation products, aligning with the principles of a circular economy. dkshdiscover.comkochmodular.comresearchgate.net The chemical industry plays a key role in enabling sustainability across various sectors by developing materials and methods that support circular business models. sitra.fi

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro at C3, methylthio at C4) and esterification success (COOCH₃ peak at ~3.8 ppm) .
  • IR : Ester carbonyl (C=O) stretching at 1720–1740 cm⁻¹ and methylthio (S-CH₃) absorption near 680 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 234) validate molecular weight .
  • Chromatography : HPLC or GC retention times (e.g., ~1.8 min in C18 columns) compare with standards .

How can computational methods like molecular docking predict the biological activity of this ester?

Advanced
Molecular docking simulations assess binding affinity with target proteins (e.g., enzymes or receptors). For example:

  • Protocol : Use AutoDock Vina to dock the ester into active sites (e.g., bacterial enzymes).
  • Key Metrics : Binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with residues (e.g., Ser, Asp) .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

What are the common synthetic byproducts encountered, and how can they be mitigated?

Q. Advanced

  • Byproducts :
    • Incomplete esterification : Residual acid (detected via TLC; Rf 0.3 vs. 0.6 for ester).
    • Chlorination side products : Over-chlorinated derivatives (e.g., di-chloro analogs) from excess Cl₂ .
  • Mitigation :
    • Use anhydrous conditions and controlled Cl₂ flow during chlorination .
    • Monitor reaction progress via TLC and quench excess reagents (e.g., Na₂S₂O₃ for Cl₂) .

How do structural modifications (e.g., varying substituents) affect the compound’s reactivity and bioactivity?

Q. Advanced

Modification Impact Example
Chloro → Fluoro Increased electronegativity alters electron density, enhancing nucleophilic substitutionMethyl 3-fluoro-4-(methylthio)benzoate shows higher antibacterial activity .
Methylthio → Methoxy Reduced steric hindrance improves solubility but decreases thiol-mediated reactivityMethyl 4-methoxy analogs exhibit lower enzyme inhibition .
Ester → Carboxylic Acid Bioavailability drops due to ionization; requires prodrug strategies .

What are the key functional groups in this compound, and how do they influence its chemical reactivity?

Q. Basic

  • Chloro (Cl) : Electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitutions to meta/para positions .
  • Methylthio (S-CH₃) : Enhances lipophilicity and participates in redox reactions (e.g., oxidation to sulfoxide) .
  • Ester (COOCH₃) : Susceptible to hydrolysis under basic conditions (pH >10) to regenerate the carboxylic acid .

What analytical challenges arise in quantifying this compound in complex mixtures, and how are they addressed?

Q. Advanced

  • Challenge : Co-elution with structurally similar esters (e.g., methyl 4-methylbenzoate) in HPLC .
  • Solutions :
    • Chromatographic Optimization : Use gradient elution (e.g., 60% → 90% acetonitrile in 15 min) .
    • Mass Spectrometry : MRM transitions (e.g., m/z 234 → 153 for ester) enhance specificity .
    • Internal Standards : Deuterated analogs (e.g., CD₃-labeled ester) correct for matrix effects .

How do reaction solvent choices impact the yield and purity of the esterification process?

Q. Advanced

Solvent Effect
Methanol (protic) High yield (85–90%) due to in-situ acid activation; may form azeotropes requiring reflux .
Dichloromethane (aprotic) Lower yield (60–70%) but easier purification; suitable for acid-sensitive substrates .
THF Moderate yield (75–80%); enhances solubility of bulky acids but risks peroxide formation .

What are the recommended storage conditions to ensure the compound’s stability over time?

Q. Basic

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Atmosphere : Argon or nitrogen headspace minimizes oxidation of methylthio groups .
  • Humidity : Desiccators (silica gel) avoid ester hydrolysis .

What contradictory findings exist in the literature regarding this compound’s synthetic pathways, and how can they be resolved?

Q. Advanced

  • Contradiction : Some studies report FeCl₃ as optimal for chlorination , while others prefer AlCl₃ .
  • Resolution :
    • Catalyst Screening : Compare yields (AlCl₃: 78% vs. FeCl₃: 82%) and byproduct profiles (GC-MS).
    • Mechanistic Analysis : FeCl₃ generates milder Lewis acidity, reducing over-chlorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.